

Cross-Reactivity Profiling of EN884: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	EN884	
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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity profile of **EN884**, a covalent recruiter of the S-phase kinase-associated protein 1 (SKP1). This document summarizes available experimental data on its selectivity, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.

EN884 has been identified as a cysteine-reactive covalent ligand that targets the SKP1 adapter protein, a core component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.[1][2] The recruitment of E3 ligases is a promising strategy in targeted protein degradation. However, the selectivity of the recruiting molecule is paramount to avoid off-target effects and ensure therapeutic efficacy. This guide focuses on the initial characterization of **EN884**'s selectivity.

Quantitative Cross-Reactivity Data

The initial assessment of **EN884**'s selectivity was performed using a probe derived from it, SJH1-37m. Pulldown experiments followed by quantitative mass spectrometry revealed that while SJH1-37m successfully enriched its intended target, SKP1, it also co-precipitated a significant number of other cellular proteins, indicating a degree of cross-reactivity.

Table 1: On-Target and Off-Target Interaction Summary for **EN884**-derived Probe (SJH1-37m)



Target Protein	Interaction Type	Quantitative Binding Data	Selectivity Concern
SKP1	Covalent	Significantly enriched	On-Target
Other Cellular Proteins	Non- covalent/Covalent	414 proteins significantly enriched	High

Data is based on pulldown proteomics experiments with the SJH1-37m probe. Specific binding affinities for individual off-target proteins are not publicly available.

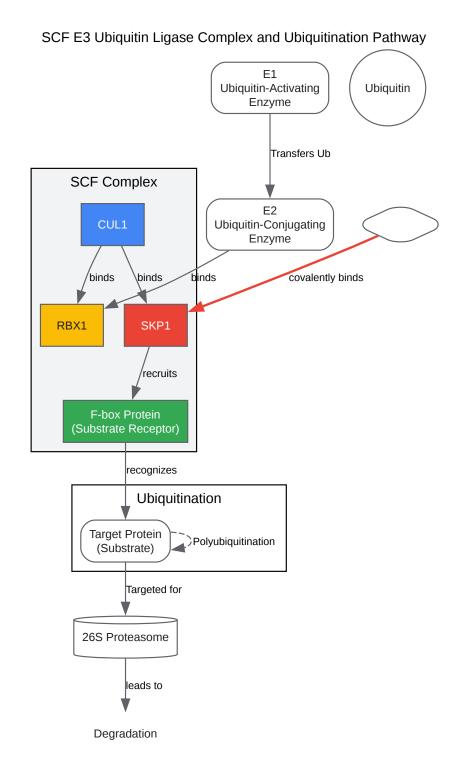
Table 2: Comparison of **EN884** with an Ideal Selective SKP1 Recruiter

Feature	EN884 (as represented by SJH1-37m probe)	Ideal Selective SKP1 Recruiter
On-Target Potency	Effective SKP1 engagement	High-affinity and specific SKP1 binding
Off-Target Interactions	414 off-target proteins identified	Minimal to no binding to other cellular proteins
Selectivity across E3 Ligase Adapters	Data not available	High selectivity for SKP1 over other E3 ligase adapter proteins
Therapeutic Window	Potentially narrow due to off- target effects	Wide, with minimal toxicity

Signaling Pathway and Experimental Workflow

To understand the context of **EN884**'s function and how its cross-reactivity was assessed, the following diagrams illustrate the relevant signaling pathway and the experimental workflow used in its profiling.





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Caption: The SCF E3 Ubiquitin Ligase Pathway targeted by EN884.



Experimental Workflow for Cross-Reactivity Profiling **Cell Treatment** HEK293T Cells Treat with EN884-derived probe (SJH1-37m) Affinity Purification Cell Lysis Affinity Purification (e.g., Streptavidin beads) Wash to remove non-specific binders Elute bound proteins Mass Spectrometry Analysis Protein Digestion (e.g., Trypsin) LC-MS/MS Analysis Data Analysis: Protein Identification & Quantification Results

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On-Target: SKP1

Caption: Workflow for identifying protein targets of EN884.



Experimental Protocols

The cross-reactivity of **EN884**'s derivative was primarily assessed using an affinity-based proteomics approach.

Affinity-Based Protein Profiling (ABPP) with a Covalent Probe

Objective: To identify the direct binding partners of an **EN884**-derived probe in a cellular context.

Methodology:

- Probe Design: An EN884 analog (SJH1-37m) was synthesized, incorporating a clickable handle (e.g., an alkyne group) for subsequent biotinylation.
- Cell Treatment: Human embryonic kidney 293T (HEK293T) cells were treated with the SJH1-37m probe to allow for covalent modification of its cellular targets.
- Cell Lysis: Following treatment, cells were lysed to release total cellular proteins.
- Click Chemistry: A biotin-azide tag was attached to the alkyne handle of the probe-protein conjugates via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Affinity Purification: The biotinylated proteins were enriched from the cell lysate using streptavidin-coated magnetic beads.
- Washing: The beads were washed extensively to remove non-specifically bound proteins.
- Elution: The captured proteins were eluted from the beads.
- Sample Preparation for Mass Spectrometry: The eluted proteins were denatured, reduced, alkylated, and digested into peptides, typically using trypsin.
- LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatographytandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.



 Data Analysis: The mass spectrometry data was processed using a proteomics software suite to identify the proteins that were significantly enriched in the probe-treated sample compared to a vehicle control.

Conclusion

The initial cross-reactivity profiling of the **EN884**-derived probe, SJH1-37m, indicates that while it successfully engages its intended target, SKP1, it also interacts with a considerable number of off-target proteins. This highlights a significant challenge in the development of **EN884** as a selective chemical tool or therapeutic agent. Future efforts will need to focus on medicinal chemistry optimization to improve its selectivity profile. The experimental workflows and data presented in this guide provide a framework for the continued evaluation of **EN884** and its analogs, emphasizing the critical need for comprehensive off-target profiling in the development of targeted protein degraders.

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